A Comprehensive Technical Guide to 2-Bromo-4-(4-cyanophenyl)-1-butene: Synthesis, Characterization, and Application in Drug Discovery
A Comprehensive Technical Guide to 2-Bromo-4-(4-cyanophenyl)-1-butene: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 2-Bromo-4-(4-cyanophenyl)-1-butene, a key intermediate in medicinal chemistry. Its unique structure, featuring a reactive allylic bromide and a pharmacologically relevant cyanophenyl group, makes it a valuable building block for the synthesis of targeted therapeutics. This document details its synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights for researchers in drug development. The CAS number for this compound is 731772-76-2.[1]
Strategic Importance in Medicinal Chemistry: The Cyanophenyl Moiety and Allylic Bromide Functionality
The structure of 2-Bromo-4-(4-cyanophenyl)-1-butene is strategically designed for utility in drug discovery. The 4-cyanophenyl group is a common feature in many biologically active molecules, often contributing to target engagement through various non-covalent interactions. Notably, this moiety is found in a number of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are promising targets for cancer and inflammatory diseases.[2][3][4] The allylic bromide provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).[5][6]
Synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene: A Two-Step Approach
The synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene is most effectively achieved through a two-step sequence: a Suzuki-Miyaura cross-coupling to construct the core 4-(4-cyanophenyl)-1-butene skeleton, followed by a selective allylic bromination.
Step 1: Synthesis of the Precursor, 4-(4-cyanophenyl)-1-butene, via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[7][8][9][10][11] In this step, 4-cyanophenylboronic acid is coupled with an allyl halide, such as allyl bromide, in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 4-(4-cyanophenyl)-1-butene
-
Reagents and Materials:
-
4-Cyanophenylboronic acid
-
Allyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-cyanophenylboronic acid (1.0 equivalent) and potassium carbonate (2.0 equivalents) in a 2:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
To the degassed solution, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Add allyl bromide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-cyanophenyl)-1-butene.[12][13]
-
Caption: Suzuki-Miyaura coupling for the synthesis of 4-(4-cyanophenyl)-1-butene.
Step 2: Allylic Bromination of 4-(4-cyanophenyl)-1-butene
Allylic bromination introduces a bromine atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the alkene.[14][15][16]
Experimental Protocol: Synthesis of 2-Bromo-4-(4-cyanophenyl)-1-butene
-
Reagents and Materials:
-
4-(4-Cyanophenyl)-1-butene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl₄) or a suitable non-polar solvent
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(4-cyanophenyl)-1-butene (1.0 equivalent) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Reflux the mixture with vigorous stirring, while irradiating with a UV lamp or a high-intensity incandescent light bulb to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Bromo-4-(4-cyanophenyl)-1-butene.[17][18][19]
-
Caption: Allylic bromination of the precursor to yield the final product.
Characterization of 2-Bromo-4-(4-cyanophenyl)-1-butene
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.40 (d, J = 1.5 Hz, 1H, =CH₂), 5.20 (d, J = 1.5 Hz, 1H, =CH₂), 4.50 (m, 1H, -CH(Br)-), 3.00-2.80 (m, 2H, Ar-CH₂-). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 145.1 (Ar-C), 138.5 (-CH=), 132.6 (Ar-CH), 129.8 (Ar-CH), 118.9 (-C≡N), 117.5 (=CH₂), 111.8 (Ar-C-CN), 55.0 (-CH(Br)-), 40.0 (Ar-CH₂-). |
| FT-IR (neat) | ν (cm⁻¹): ~3080 (alkene C-H stretch), ~2930 (alkane C-H stretch), 2225 (C≡N stretch), ~1640 (C=C stretch), ~1605, 1500 (aromatic C=C stretch), ~700-800 (C-Br stretch). |
| Mass Spectrometry (EI) | m/z: 235/237 ([M]⁺, isotopic pattern for Br), 156 ([M-Br]⁺), 129, 116. |
Note: These are predicted values and should be confirmed by experimental data.
Application in the Synthesis of BRD4 Inhibitors
2-Bromo-4-(4-cyanophenyl)-1-butene is a valuable intermediate for the synthesis of novel BRD4 inhibitors. The allylic bromide can be displaced by various nucleophiles, such as amines or thiols, to introduce diverse functionalities that can interact with the active site of the BRD4 bromodomain. This allows for the rapid generation of a library of compounds for SAR studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General scheme for the synthesis of BRD4 inhibitors.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and application of 2-Bromo-4-(4-cyanophenyl)-1-butene. The detailed protocols and predictive data serve as a valuable resource for researchers in medicinal chemistry and drug development. The strategic combination of a reactive allylic bromide and a pharmacologically relevant cyanophenyl moiety makes this compound a powerful tool for the design and synthesis of novel therapeutics, particularly in the burgeoning field of epigenetic modulation.
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- Wang, Y., et al. (2023). Design and synthesis of dual BRD4/Src inhibitors for treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, 264, 116009.
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